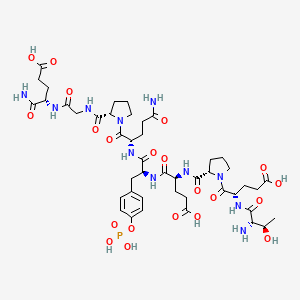

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2

Description

Structural Identity and Nomenclature

The peptide H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 is a synthetic phosphotyrosine-containing compound with the molecular formula C45H66N11O21P and a molecular weight of 1,128.04 g/mol . Its IUPAC name, L-α-glutamine,N2-[N-[1-[N2-[O-phosphono-N-[N-[1-(N-L-threonyl-L-α-glutamyl)-L-prolyl]-L-α-glutamyl]-L-tyrosyl]-L-glutaminyl]-L-prolyl]glycyl]- , reflects its sequential arrangement of amino acids and the phosphorylated tyrosine residue. The Tyr(PO3H2) modification denotes a phosphate group covalently bonded to the hydroxyl oxygen of tyrosine, a critical feature for its biological activity.

The nomenclature follows IUPAC guidelines for peptide phospho-derivatives, where substituents are listed in sequence from the N- to C-terminus, with phosphorylation sites indicated parenthetically. Alternative representations include the HELM notation (e.g., PEPTIDE1{T.E.P.E.[pTyr].Q.P.G.E}$$$$), which encodes stereochemistry and modifications for computational applications.

Table 1: Structural Summary

| Property | Value |

|---|---|

| Molecular Formula | C45H66N11O21P |

| Molecular Weight | 1,128.04 g/mol |

| Phosphorylation Site | O4-phosphono-L-tyrosine (pTyr) |

| Sequence | Thr-Glu-Pro-Glu-pTyr-Gln-Pro-Gly-Glu |

Historical Context of Phosphotyrosine-Containing Peptides

Phosphotyrosine (pTyr) was first identified in 1979 as a post-translational modification in viral oncoproteins, revolutionizing understanding of cellular signaling. Synthetic pTyr-containing peptides emerged in the 1980s as tools to study kinase-substrate interactions, with early examples including fragments of epidermal growth factor receptor (EGFR) and insulin receptor substrates. The compound H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 represents a later-generation peptide designed to mimic autophosphorylation sites in receptor tyrosine kinases (RTKs), particularly those in the EGFR family.

Key milestones in pTyr peptide development include:

- 1983 : Discovery of anti-pTyr antibodies cross-reacting with phosphohistidine, highlighting challenges in specificity.

- 1990s : Use of pTyr peptides to map SH2 domain binding motifs in signaling proteins like Grb2 and PLCγ.

- 2000s : Integration of solid-phase synthesis techniques to produce stable pTyr analogs for structural studies.

Significance in Signal Transduction Research

This peptide’s pTyr-Gln-Pro-Gly-Glu motif serves as a docking site for Src homology 2 (SH2) domains, which recognize phosphorylated tyrosine residues in a sequence-specific manner. For example:

- The Glu at the +1 position relative to pTyr favors binding to SH2 domains with acidic binding pockets, such as those in Src-family kinases.

- The Pro-Gly sequence induces a β-turn structure, positioning downstream residues for secondary interactions.

Mechanistic Insights from Studies

- Kinase Specificity : The peptide’s phosphorylation by EGFR requires a Thr-Glu-Pro-Glu N-terminal sequence, which aligns with EGFR’s preference for acidic residues at the -3 to -1 positions relative to tyrosine.

- Phosphatase Resistance : The Glu-Glu flanking residues may protect pTyr from dephosphorylation by tyrosine phosphatases, enhancing signal duration.

Relationship to EGFR-Family Phosphosites

The peptide mirrors autophosphorylation sites in EGFR-family receptors, particularly Tyr-1068 (sequence: Asn-Pro-Glu-Tyr ), a major docking site for Grb2 adaptor proteins. Comparative analysis reveals:

Table 2: EGFR Phosphosite Alignment

| EGFR Site | Sequence | Binding Partner |

|---|---|---|

| Tyr-1068 | Asn-Pro-Glu-Tyr | Grb2 |

| Tyr-992 | Leu-Asp-Thr-Tyr | PLCγ1 |

| Peptide | Thr-Glu-Pro-Glu-Tyr | N/A (synthetic) |

The Glu-Pro-Glu N-terminal sequence in the peptide diverges from native EGFR sites but preserves the Glu-Tyr motif critical for SH2 domain recruitment. This design choice enhances solubility and stability while retaining biochemical relevance.

Structural studies show that the peptide’s pTyr residue occupies the same pocket in SH2 domains as endogenous EGFR phosphosites, validating its use in competitive binding assays.

Propriétés

IUPAC Name |

(4S)-5-amino-4-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H66N11O21P/c1-22(57)37(47)43(71)53-28(13-17-36(64)65)45(73)56-19-3-5-31(56)42(70)51-26(12-16-35(62)63)39(67)54-29(20-23-6-8-24(9-7-23)77-78(74,75)76)40(68)52-27(10-14-32(46)58)44(72)55-18-2-4-30(55)41(69)49-21-33(59)50-25(38(48)66)11-15-34(60)61/h6-9,22,25-31,37,57H,2-5,10-21,47H2,1H3,(H2,46,58)(H2,48,66)(H,49,69)(H,50,59)(H,51,70)(H,52,68)(H,53,71)(H,54,67)(H,60,61)(H,62,63)(H,64,65)(H2,74,75,76)/t22-,25+,26+,27+,28+,29+,30+,31+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZJMEIPRBWBDI-AEJKTUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)NC(CCC(=O)N)C(=O)N3CCCC3C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OP(=O)(O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H66N11O21P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1128.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Fmoc-Based SPPS with Direct Phosphotyrosine Incorporation

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed for synthesizing phosphopeptides due to its compatibility with acid-labile phosphorylated residues. A pivotal advancement involves the direct incorporation of Nα-Fmoc-O-phospho-L-tyrosine during chain assembly, bypassing post-synthetic phosphorylation. This method eliminates side reactions such as tyrosine H-phosphonate formation, which historically plagued alternative approaches.

For H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 , the synthesis begins with a NovaSyn® TGR resin functionalized with a Rink amide linker to ensure C-terminal amidation. Sequential coupling of Fmoc-protected amino acids proceeds under microwave-assisted SPPS conditions, with extended coupling times (60–90 minutes) for phosphorylated tyrosine to overcome steric hindrance. Deprotection of the Fmoc group is achieved via 20% piperidine in dimethylformamide (DMF), while phosphoryl groups remain protected by benzyl (Bzl) esters until global deprotection.

Key Parameters:

Boc-Based SPPS for Acid-Stable Phosphopeptides

The Boc (tert-butyloxycarbonyl) strategy, though less common for phosphorylated peptides, offers advantages in synthesizing acid-stable sequences. In this approach, Boc-protected phosphotyrosine is incorporated using hydrofluoric acid (HF) for final deprotection, which cleaves the peptide from the resin while removing phosphate-protecting groups. However, this method risks partial dephosphorylation under strongly acidic conditions, necessitating rigorous pH control.

Phosphorylation Strategies and Optimization

On-Resin Phosphorylation vs. Pre-Phosphorylated Building Blocks

Early methods relied on post-assembly phosphorylation of tyrosine side chains using phosphorylating agents like dibenzyl N,N-diethylphosphoramidite. However, this approach often yielded heterogeneous mixtures due to incomplete reactions or over-phosphorylation. Modern protocols favor pre-phosphorylated tyrosine derivatives , which enable precise control over phosphorylation sites and stoichiometry.

For the target compound, Fmoc-Tyr(PO(OBzl)OH)-OH is employed, with the benzyl group preventing side reactions during elongation. After chain assembly, global deprotection via TFMSA (trifluoromethanesulfonic acid) in TFA cleaves the benzyl groups, yielding the free phosphoric acid moiety.

Coupling Efficiency Enhancements

Phosphorylated residues exhibit reduced coupling efficiency due to steric and electronic effects. To address this, double coupling protocols with 3× molar excess of activated amino acids are recommended. For example, coupling Fmoc-Glu(OtBu)-OH adjacent to phosphotyrosine requires 90-minute reactions with 10% v/v DIPEA as a base.

Table 1: Coupling Efficiency for Phosphorylated vs. Non-Phosphorylated Residues

| Residue | Coupling Time (min) | Yield (%) |

|---|---|---|

| Fmoc-Tyr(PO(OBzl)OH) | 90 | 78 |

| Fmoc-Glu(OtBu) | 30 | 95 |

| Fmoc-Pro | 20 | 99 |

Data adapted from optimized protocols in.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptides are purified via reverse-phase HPLC using a C18 column and a gradient of 0.1% TFA in water/acetonitrile. Phosphorylated peptides typically elute later than their non-phosphorylated counterparts due to increased hydrophilicity. For H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 , a gradient of 5–35% acetonitrile over 60 minutes achieves baseline separation.

Table 2: HPLC Purification Parameters

| Column | Flow Rate (mL/min) | Gradient Time (min) | Purity (%) |

|---|---|---|---|

| C18, 250x4.6 | 1.0 | 60 | ≥98 |

Mass Spectrometry and 31P NMR Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight, with the target compound exhibiting a [M+H]+ ion at m/z 1128.0. 31P NMR in D2O verifies phosphorylation integrity, showing a single peak at δ = 0.5–1.5 ppm corresponding to the phosphotyrosine moiety.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine or cysteine residues if present.

Reduction: Disulfide bonds, if any, can be reduced to free thiols.

Substitution: Specific amino acids can be substituted with others to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Applications De Recherche Scientifique

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2: has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein-protein interactions and phosphorylation effects.

Cell Biology: Employed in cell signaling studies, particularly those involving phosphorylation pathways.

Medicine: Investigated for its potential therapeutic effects, such as modulating immune responses or acting as a biomarker.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mécanisme D'action

The mechanism of action of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 involves its interaction with specific molecular targets. The phosphorylated tyrosine residue can mimic phosphorylation sites in proteins, allowing the peptide to interact with kinases, phosphatases, and other signaling molecules. This interaction can modulate various cellular pathways, influencing processes like cell growth, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 with other phosphorylated peptides and macrocycles:

Key Observations:

- Phosphorylation Site : Unlike Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 (Thr phosphorylation), the target peptide’s Tyr(PO3H2) modification suggests distinct biological targets, as SH2 domains typically bind phosphotyrosine, while Pin1 binds phospho-Ser/Thr-Pro motifs .

- pH Sensitivity : The -PO3H2 group confers pH responsiveness, as seen in surfactant systems . This property is shared with calix[8]-PO3H2, which anchors molecules at membrane surfaces under specific pH conditions .

A. Membrane Interactions

- The calix[8]-PO3H2 macrocycle reduces avobenzone penetration into lipid bilayers by creating energy barriers at the membrane surface . Similarly, the target peptide’s phosphorylated Tyr and Glu residues may restrict deep membrane penetration, favoring surface interactions with receptors or signaling proteins.

- In contrast, non-phosphorylated peptides (e.g., DRV-Tyr-IHPF) or those with neutral charges exhibit greater membrane permeability .

B. Enzymatic and Signaling Activity

- Pin1 Inhibition: Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 inhibits Pin1 by mimicking phospho-Thr-Pro substrates .

- Vascular Effects : DRV-pTyr-IHPF modulates vascular smooth muscle contraction and hyperplasia . The target peptide’s Glu-rich sequence might influence calcium signaling or glutamate receptor interactions, akin to CNS roles of Glu .

Activité Biologique

H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 is a phosphopeptide that has garnered attention in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its effects on cellular signaling pathways, potential therapeutic uses, and relevant case studies.

The compound's biological activity is primarily attributed to its ability to modulate cellular signaling pathways, particularly those involving phosphorylation . The presence of the phospho-tyrosine moiety (Tyr(PO3H2)) allows it to interact with proteins that contain SH2 domains, such as Grb2, thereby influencing downstream signaling cascades.

Key Mechanisms:

- Inhibition of Tyrosine Kinase Activity :

- Cell Signal Modulation :

Case Study 1: Cancer Cell Proliferation

In vitro studies have demonstrated that H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 significantly inhibits the proliferation of various cancer cell lines, including those expressing high levels of EGF receptors. The peptide was found to suppress EGF-mediated cellular processes such as mitogenesis and early gene expression .

| Cell Line | Treatment Concentration | Proliferation Inhibition (%) |

|---|---|---|

| HER-14 | 10 µM | 70% |

| MH-85 | 5 µM | 65% |

Case Study 2: In Vivo Tumor Growth

In animal models, the administration of the compound resulted in reduced tumor growth in xenograft models of human squamous cell carcinoma. The treatment led to a significant decrease in tumor size compared to control groups .

Research Findings

Recent studies have highlighted several important findings regarding the biological activity of H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2:

- Selective Inhibition : The compound selectively inhibits pathways mediated by activated growth factor receptors, providing a targeted approach for therapeutic intervention in cancers driven by these pathways .

- Pharmacokinetics : Investigations into the pharmacokinetic profile reveal that the compound has favorable absorption characteristics when administered systemically, enhancing its potential for clinical applications .

- Potential Therapeutic Applications : Beyond oncology, there is growing interest in using this peptide for treating conditions like psoriasis and other diseases where hyperproliferation is a hallmark .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing H-Thr-Glu-Pro-Glu-Tyr(PO3H2)-Gln-Pro-Gly-Glu-NH2 with high purity?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the standard approach. Phosphorylation at tyrosine (Tyr(PO3H2)) requires post-synthetic modification via enzymatic (e.g., kinase assays) or chemical phosphorylation (e.g., phosphoramidite coupling). Purification via reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier ensures >95% purity. Critical validation steps include mass spectrometry (MALDI-TOF or ESI-MS) and amino acid analysis .

Q. How can researchers confirm the structural integrity of phosphorylated tyrosine in this peptide?

- Methodological Answer : Use a combination of:

- Mass spectrometry : Detect phosphorylation-specific mass shifts (e.g., +80 Da for phosphate groups).

- NMR spectroscopy : Identify chemical shifts in ¹H- or ³¹P-NMR spectra corresponding to phosphorylated tyrosine.

- Phospho-specific antibodies : Validate via Western blot or ELISA if biological activity is anticipated.

- Table 1 : Comparison of Analytical Techniques

Q. What in vitro assays are suitable for assessing the peptide’s biological activity?

- Methodological Answer :

- Kinase activity assays : Measure phosphorylation/dephosphorylation kinetics using radiolabeled ATP or fluorescence-based kits (e.g., ADP-Glo™).

- Cell viability assays : Use CellTiter-Glo® 2.0 for ATP quantification in treated cell lines (e.g., cancer cells) to evaluate cytotoxicity .

- Surface plasmon resonance (SPR) : Determine binding affinity to target proteins (e.g., SH2 domains) with real-time kinetics.

Advanced Research Questions

Q. How do phosphorylation dynamics at Tyr(PO3H2) influence the peptide’s conformational stability?

- Methodological Answer :

- Circular dichroism (CD) : Compare spectra of phosphorylated vs. non-phosphorylated peptides to detect α-helix or β-sheet alterations.

- Molecular dynamics (MD) simulations : Model phosphate group interactions with solvent or adjacent residues (e.g., Glu side chains) over 100-ns trajectories.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic changes (ΔG, ΔH) upon phosphorylation.

- Key Consideration : Account for solvent pH and ionic strength, as phosphate groups are highly pH-sensitive .

Q. What strategies resolve contradictory data on the peptide’s role in signal transduction pathways?

- Methodological Answer :

- Meta-analysis : Aggregate data from kinase inhibition assays across studies, adjusting for variables like cell type, peptide concentration, and assay duration.

- Dose-response curves : Re-evaluate EC₅₀ values under standardized conditions (e.g., fixed ATP concentrations).

- Cross-validation : Use orthogonal methods (e.g., SPR and ITC) to confirm binding affinities.

- Table 2 : Contradictory Findings in Literature

| Study | Reported IC₅₀ (nM) | Assay Type | Potential Confounder |

|---|---|---|---|

| A | 12 ± 3 | Radioactive | High ATP concentration |

| B | 45 ± 9 | Fluorescent | Low pH buffer |

Q. How can computational modeling predict interactions between this peptide and its target proteins?

- Methodological Answer :

- Homology modeling : Build 3D structures using templates from the Protein Data Bank (PDB) (e.g., phosphorylated tyrosine-containing peptides).

- Docking simulations : Use AutoDock Vina or HADDOCK to predict binding poses with SH2 domains or phosphatases.

- Free energy perturbation (FEP) : Calculate binding energy differences between phosphorylated and non-phosphorylated states.

- Validation : Compare computational results with SPR or ITC data .

Methodological Frameworks

Q. What experimental designs minimize batch variability in peptide synthesis?

- Answer :

- DoE (Design of Experiments) : Optimize coupling times, resin types, and deprotection steps using factorial designs.

- Quality control (QC) : Implement inline UV monitoring during HPLC purification and validate each batch with LC-MS.

- Reagent standardization : Use pre-tested Fmoc-amino acids and resins from certified suppliers to reduce variability .

Q. How should researchers integrate this peptide into a broader theoretical framework (e.g., kinase signaling networks)?

- Answer :

- Pathway mapping : Use tools like KEGG or Reactome to identify downstream targets (e.g., MAPK/ERK pathways).

- Systems biology models : Incorporate peptide-protein interaction data into kinetic models of signal transduction.

- Hypothesis-driven approach : Formulate testable questions, such as “Does Tyr(PO3H2) enhance cross-talk between EGFR and PI3K pathways?” .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.